Cas no 1806954-52-8 (2-(Aminomethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetonitrile)

2-(Aminomethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetonitrile
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- インチ: 1S/C9H8F2IN3/c10-8(11)6-3-5(1-2-13)9(12)15-7(6)4-14/h3,8H,1,4,14H2
- InChIKey: PTLPEOYGSQAEMZ-UHFFFAOYSA-N
- ほほえんだ: IC1=C(CC#N)C=C(C(F)F)C(CN)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 62.7
2-(Aminomethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029023375-250mg |
2-(Aminomethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetonitrile |
1806954-52-8 | 95% | 250mg |
$970.20 | 2022-03-31 | |
Alichem | A029023375-500mg |
2-(Aminomethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetonitrile |
1806954-52-8 | 95% | 500mg |
$1,769.25 | 2022-03-31 | |
Alichem | A029023375-1g |
2-(Aminomethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetonitrile |
1806954-52-8 | 95% | 1g |
$2,981.85 | 2022-03-31 |
2-(Aminomethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetonitrile 関連文献
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2-(Aminomethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetonitrileに関する追加情報
Introduction to 2-(Aminomethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetonitrile (CAS No. 1806954-52-8)
2-(Aminomethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetonitrile, also known by its CAS number 1806954-52-8, is a highly specialized organic compound with significant potential in the field of drug discovery and chemical synthesis. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile chemical properties and biological activities. The structure of this compound features a pyridine ring substituted with an aminomethyl group, a difluoromethyl group, an iodine atom, and an acetonitrile group. These substituents collectively contribute to its unique chemical reactivity and biological profile.
Recent advancements in chemical synthesis have enabled the precise construction of complex molecules like 2-(Aminomethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetonitrile. Researchers have employed various strategies, including multi-component reactions and catalytic processes, to achieve high yields and purity in its synthesis. The presence of the iodine atom in the molecule makes it particularly valuable for applications requiring radioactivity or specific electronic properties. For instance, iodinated compounds are often used in medical imaging due to their ability to emit gamma rays, which can be detected by imaging devices.
The acetonitrile group attached to the pyridine ring introduces additional functionality, enhancing the compound's solubility and reactivity. This feature is crucial for its potential use in drug delivery systems or as a precursor in the synthesis of more complex molecules. Moreover, the difluoromethyl group imparts a degree of electron-withdrawing character, which can influence the molecule's interaction with biological targets such as enzymes or receptors.
In terms of biological activity, 2-(Aminomethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetonitrile has shown promise in preliminary studies as a potential therapeutic agent. Its structure suggests that it may act as a kinase inhibitor or modulator of other key signaling pathways. Recent research has focused on optimizing its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to enhance its suitability for clinical applications.
The synthesis of this compound involves a series of carefully controlled reactions. A typical approach begins with the preparation of the pyridine core through cyclization reactions. Subsequent steps involve functionalization at specific positions on the ring using nucleophilic substitution or electrophilic aromatic substitution techniques. The introduction of the iodine atom is often achieved through Sandmeyer-type reactions or direct halogenation methods.
The versatility of this compound lies in its ability to serve as a building block for more complex structures. For example, researchers have explored its use in constructing heterocyclic frameworks or as a ligand in metal-mediated catalysis. Its unique combination of substituents makes it an attractive candidate for exploring novel chemical transformations and bioactive molecules.
In conclusion, 2-(Aminomethyl)-3-(difluoromethyl)-6-iodopyridine-5-acetonitrile represents a significant advancement in organic synthesis and drug discovery. Its intricate structure and diverse functional groups position it as a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover its full potential, this compound is poised to make meaningful contributions to both academic research and industrial applications.
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